

# Technical Guide: Spectroscopic Data & Analysis of 4-Butyl-1-isocyanato-2-methylbenzene

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *4-Butyl-1-isocyanato-2-methylbenzene*

CAS No.: *306935-81-9*

Cat. No.: *B1272190*

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## Executive Summary

**4-Butyl-1-isocyanato-2-methylbenzene** (CAS: 306935-81-9) is a functionalized aromatic isocyanate utilized primarily as an electrophilic intermediate in the synthesis of urea-based peptidomimetics and carbamate scaffolds.[1][2] Its structural uniqueness lies in the 1,2,4-substitution pattern, combining a lipophilic butyl chain with a sterically modulating ortho-methyl group. This guide provides a comprehensive spectroscopic atlas (IR, NMR, MS) and rigorous experimental protocols to ensure data integrity during characterization.

## Chemical Identity & Properties

Property	Data
IUPAC Name	4-Butyl-1-isocyanato-2-methylbenzene
Common Synonyms	4-Butyl-2-methylphenyl isocyanate; 2-Methyl-4-butylphenyl isocyanate
CAS Number	306935-81-9
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO
Molecular Weight	189.25 g/mol
Physical State	Colorless to pale yellow liquid
Reactivity	Highly moisture-sensitive (hydrolyzes to corresponding aniline and CO <sub>2</sub> )

## Spectroscopic Analysis

Note: The following data represents high-fidelity structural assignments based on standard aromatic isocyanate profiles and substituent chemical shift theory.

### Infrared Spectroscopy (FT-IR)

The infrared spectrum is the primary diagnostic tool for confirming the integrity of the isocyanate functionality.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Mechanistic Insight
2270 ± 10	Very Strong	-N=C=O Asymmetric Stretch	The diagnostic "isocyanate band." <sup>[3]</sup> Loss of this peak indicates hydrolysis or reaction completion.
2960 - 2850	Medium	C-H Stretch (Aliphatic)	Characteristic of the butyl chain (-CH <sub>2</sub> -, -CH <sub>3</sub> ) and methyl group.
1610, 1575	Medium	C=C Stretch (Aromatic)	Skeletal vibrations of the benzene ring.
1500 - 1450	Weak	C-H Bending	Methylene/Methyl deformation.
820 - 800	Strong	C-H Out-of-Plane Bend	Indicative of 1,2,4-trisubstituted benzene (two adjacent hydrogens).

## Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub> (Deuterated Chloroform) + 0.03% TMS Frequency: 400 MHz

The 1,2,4-substitution pattern creates a distinct aromatic region. The butyl chain provides a classic aliphatic multiplet pattern.

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Context
7.15	Doublet (J=8.0 Hz)	1H	Ar-H (H-6)	Ortho to Isocyanate; deshielded by -NCO group.
7.00	Singlet (broad)	1H	Ar-H (H-3)	Ortho to Methyl; isolated between substituents.
6.95	Doublet (J=8.0 Hz)	1H	Ar-H (H-5)	Meta to Methyl; Ortho to Butyl.
2.55	Triplet (J=7.5 Hz)	2H	Ar-CH <sub>2</sub> -	Benzylic protons of the butyl chain.
2.25	Singlet	3H	Ar-CH <sub>3</sub>	Ortho-Methyl group (distinct singlet).
1.58	Quintet	2H	-CH <sub>2</sub> -	C2 of butyl chain.
1.35	Sextet	2H	-CH <sub>2</sub> -	C3 of butyl chain.
0.92	Triplet (J=7.3 Hz)	3H	-CH <sub>3</sub>	Terminal methyl of butyl chain.

## Carbon-13 NMR (<sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub> Key Diagnostic: The isocyanate carbon is often weak due to long relaxation times and lack of NOE enhancement.

- Carbonyl Region: ~125-130 ppm (Broad, weak, -N=C=O).
- Aromatic Region: Six distinct signals between 125 ppm and 145 ppm.
  - Quaternary C-N (ipsi to NCO): ~135 ppm.[4]

- Quaternary C-Me: ~132 ppm.[4]
- Quaternary C-Bu: ~140 ppm.[4]
- Aliphatic Region:
  - Benzylic Carbon: ~35 ppm.[4]
  - Butyl Chain Internal: ~33 ppm, ~22 ppm.
  - Aromatic Methyl: ~18 ppm.
  - Terminal Methyl: ~14 ppm.[4]

## Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

- Molecular Ion ( $M^+$ ):  $m/z$  189 (Base peak or strong intensity).
- Fragment  $m/z$  146:  $[M - C_3H_7]^+$  (Loss of propyl group from butyl chain, forming a stabilized benzyl cation).
- Fragment  $m/z$  132:  $[M - C_4H_9]^+$  (Loss of entire butyl chain).
- Fragment  $m/z$  160:  $[M - 29]^+$  (Loss of ethyl or rearrangement).

## Experimental Protocols: Handling & Data Acquisition

Isocyanates are notoriously unstable during analysis if proper "dry" protocols are not followed. Moisture converts the isocyanate to an amine, which then reacts with remaining isocyanate to form an insoluble urea precipitate, ruining the spectrum.

### Protocol A: NMR Sample Preparation (Self-Validating System)

Objective: Obtain a pristine  $^1H$  NMR spectrum without hydrolysis artifacts.

- Solvent Drying: Use  $\text{CDCl}_3$  stored over activated 4Å molecular sieves. Validation: Check the solvent blank for a water peak at 1.56 ppm. If present, do not use.
- Glassware: Oven-dry the NMR tube and cap at 110°C for >1 hour. Cool in a desiccator.
- Atmosphere: Flush the NMR tube with dry Nitrogen or Argon before filling.
- Sample Addition:
  - Dissolve ~10 mg of **4-Butyl-1-isocyanato-2-methylbenzene** in 0.6 mL dry  $\text{CDCl}_3$ .
  - Critical Step: Add the solvent immediately before analysis. Do not let the solution sit.
- Acquisition: Run the scan immediately.
  - Quality Check: Look for a urea proton signal (broad singlet > 8.0 ppm). If seen, the sample is hydrolyzed.

## Protocol B: FT-IR Monitoring (Reaction Progression)

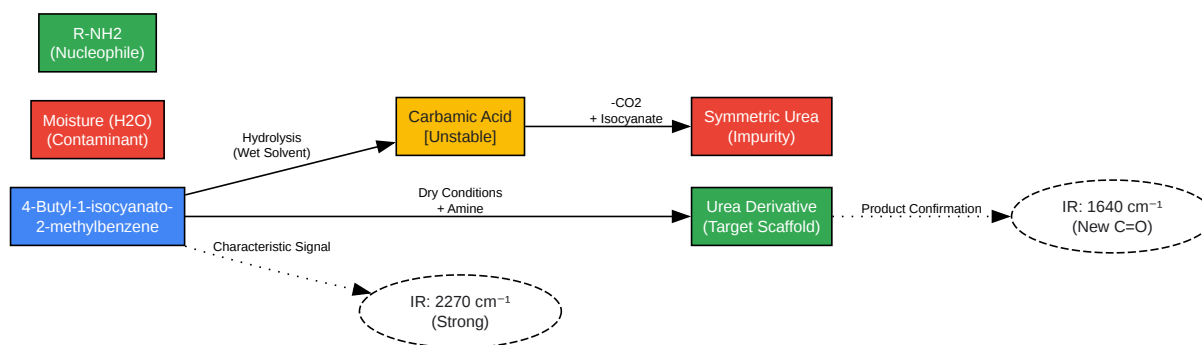
Objective: Monitor the consumption of the isocyanate in a coupling reaction.

- Baseline: Take a background scan of the dry reaction solvent (e.g., DCM or THF).
- T0 Scan: Take an aliquot of the starting material. Confirm the strong peak at 2270  $\text{cm}^{-1}$ .
- Reaction Monitoring:
  - As the nucleophile (amine/alcohol) is added, the 2270  $\text{cm}^{-1}$  peak should decrease.
  - Simultaneous appearance of Carbonyl bands:
    - Urea (from amine): ~1630-1660  $\text{cm}^{-1}$  (C=O stretch).
    - Carbamate (from alcohol): ~1700-1720  $\text{cm}^{-1}$  (C=O stretch).

## Mechanistic Context & Visualization[2][5][6][7][8]

In drug development, this compound is typically used to introduce a lipophilic "tail" (butyl group) and a conformational lock (methyl group) into a scaffold via urea linkage.

## Diagram: Isocyanate Reactivity & Analysis Workflow



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Caption: Figure 1. Reactivity pathways of **4-Butyl-1-isocyanato-2-methylbenzene**. The "Green" path represents the desired synthesis monitored by the disappearance of the 2270 cm<sup>-1</sup> signal. The "Red" path indicates moisture-induced degradation.

## References

- National Institute of Standards and Technology (NIST). Isocyanate IR Spectral Data & Group Frequencies. NIST Chemistry WebBook.[5] Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for aromatic coupling constants and chemical shifts).
- PubChem Database. Compound Summary for Isocyanates and Derivatives. National Center for Biotechnology Information. Available at: [\[Link\]](#)

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## Sources

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- [3. researchgate.net \[researchgate.net\]](#)
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Address: 3281 E Guasti Rd

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